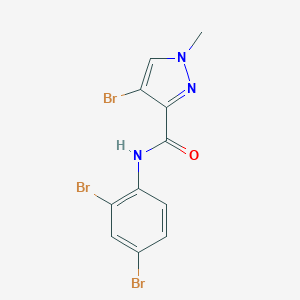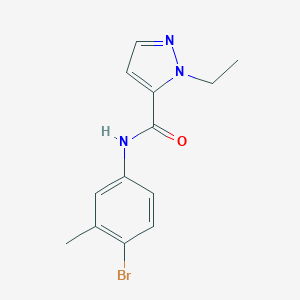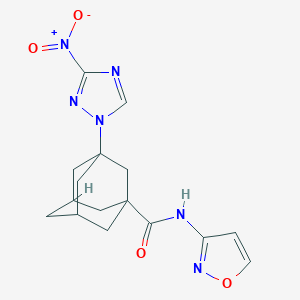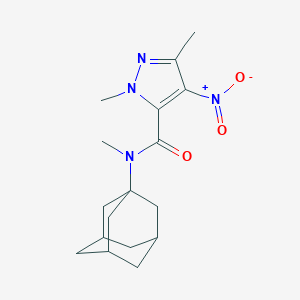![molecular formula C22H16N+ B280515 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and function of the nucleic acid, which can have various biological effects.
Biochemical and Physiological Effects
Studies have shown that 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit cell proliferation, and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium in lab experiments is its fluorescent properties, which make it useful for the detection of DNA and RNA. It is also relatively easy to synthesize and has been used in various applications. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Future Directions
There are various future directions for the study of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium. One potential direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion
In conclusion, 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. It has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects. Its potential applications in scientific research and future directions for its study make it an interesting compound for further investigation.
Synthesis Methods
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of acid catalysts. Another method involves the reaction of 2-aminobiphenyl with an aldehyde or ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong acid to obtain 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium.
Scientific Research Applications
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a fluorescent sensor for the detection of metal ions. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
Molecular Formula |
C22H16N+ |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
11-methylphenanthro[9,10-b]quinolizin-10-ium |
InChI |
InChI=1S/C22H16N/c1-15-7-6-8-16-13-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22(21)14-23(15)16/h2-14H,1H3/q+1 |
InChI Key |
JFLKBOZSRKTXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2 |
Canonical SMILES |
CC1=[N+]2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)